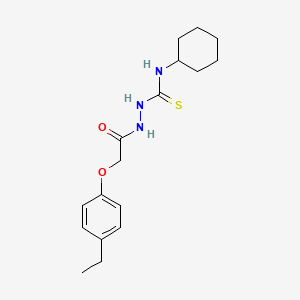
1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide is a derivative of thiosemicarbazide, which is known for its potential biological activities and its ability to form complexes with various metals. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used in the synthesis of heterocyclic compounds. They are also known for their applications in medicinal chemistry due to their antimicrobial and antimalarial properties .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate ketone or aldehyde with thiosemicarbazide. In the case of 1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide, the synthesis would likely involve the reaction of 4-ethylphenol with an acetylating agent followed by the introduction of the thiosemicarbazide group. A similar synthesis approach is described for 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide, where metal complexes were synthesized and characterized .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is crucial for their ability to interact with metal ions and biological targets. The presence of the thiosemicarbazide moiety allows for the formation of chelates with metals, which can be characterized using various spectroscopic techniques. Density Functional Theory (DFT) calculations can provide insights into bond lengths, bond angles, and dipole moments, which are essential for understanding the reactivity and binding properties of these compounds .
Chemical Reactions Analysis
Thiosemicarbazide derivatives can undergo a variety of chemical reactions, including complexation with metals. The metal complexes formed can exhibit different reactivities and biological activities. For instance, the metal complexes of 4-ethyl-1-(2-hydroxybenzoyl) thiosemicarbazide have been synthesized and suggested to have biological activity against DNA . Additionally, the reduction of azomethine bonds in related compounds has been shown to afford thiosemicarbazides with potential antimalarial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring and the nature of the metal in the complex can significantly affect these properties. Spectral methods, including IR, NMR, and mass spectrometry, are commonly used to characterize these compounds and their complexes. The thermal stability can be assessed through thermal measurements, which is important for understanding the conditions under which these compounds can be used .
科学的研究の応用
Gravimetric and Colorimetric Determinations : Thiosemicarbazides, similar in structure to "1-(2-(4-Ethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide", have been used for the gravimetric and colorimetric determinations of metals like copper, cobalt, zinc, and mercury. These compounds serve as effective reagents for such measurements (Barsoum et al., 1985).
Synthesis and Antimicrobial Activities : Thiosemicarbazides and their derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, specific derivatives have shown effectiveness against various bacterial and fungal strains (Fuloria et al., 2009).
Nonlinear Optical Parameters Studies : Certain thiosemicarbazide derivatives have been synthesized and investigated for their nonlinear optical properties. These compounds demonstrate potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Anti-inflammatory Activities : Some thiosemicarbazide derivatives exhibit significant anti-inflammatory effects. They have been synthesized and characterized, with their effectiveness in reducing inflammation being studied in various models (Raman et al., 1993).
Structural and Spectral Studies : Thiosemicarbazones, closely related to thiosemicarbazides, have been studied for their structural and spectral properties, providing insights into their potential pharmaceutical applications (Xin, 2013).
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as free radical reactions , and electrophilic substitution reactions .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
特性
IUPAC Name |
1-cyclohexyl-3-[[2-(4-ethylphenoxy)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-13-8-10-15(11-9-13)22-12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFPUROPNZOYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

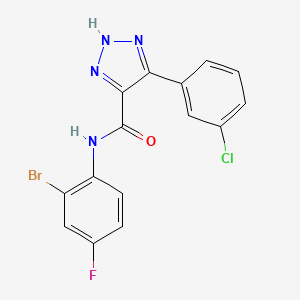
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
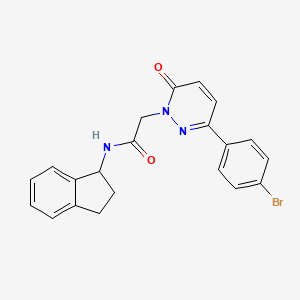
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)

![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)
![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)
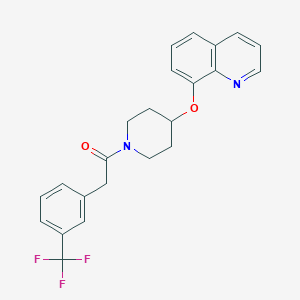
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)

![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)
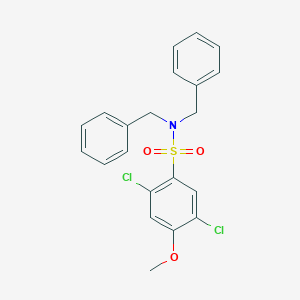
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)